Cas no 2138817-12-4 (tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate)

tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate
- EN300-844764
- 2138817-12-4
- tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate
-
- インチ: 1S/C15H19NO4/c1-15(2,3)20-14(18)9-6-11-4-7-12(8-5-11)19-10-13(16)17/h4-9H,10H2,1-3H3,(H2,16,17)/b9-6+
- InChIKey: WPMYFRHKXFDGHE-RMKNXTFCSA-N
- SMILES: O(C(/C=C/C1C=CC(=CC=1)OCC(N)=O)=O)C(C)(C)C
計算された属性
- 精确分子量: 277.13140809g/mol
- 同位素质量: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 7
- 複雑さ: 363
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 78.6Ų
tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844764-0.5g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
Enamine | EN300-844764-5.0g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
Enamine | EN300-844764-10g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 10g |
$3376.0 | 2023-09-02 | ||
Enamine | EN300-844764-1.0g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
Enamine | EN300-844764-0.1g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
Enamine | EN300-844764-1g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-844764-0.25g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
Enamine | EN300-844764-5g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-844764-0.05g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
Enamine | EN300-844764-2.5g |
tert-butyl (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoate |
2138817-12-4 | 95% | 2.5g |
$1539.0 | 2024-05-21 |
tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoateに関する追加情報
Comprehensive Overview of tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate (CAS No. 2138817-12-4)
The compound tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate (CAS No. 2138817-12-4) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl ester and a carbamoylmethoxy group, makes it a valuable intermediate in synthetic chemistry. Researchers are increasingly interested in this compound due to its role in developing novel bioactive molecules, particularly in the context of drug discovery and medicinal chemistry.
One of the key reasons for the growing attention toward tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate is its applicability in peptide synthesis and small-molecule therapeutics. The tert-butyl group provides steric protection, enhancing the stability of the compound during reactions. Meanwhile, the carbamoylmethoxy moiety offers a reactive site for further functionalization, making it a versatile building block. This dual functionality aligns with current trends in green chemistry, where efficiency and minimal waste are prioritized.
In recent years, the demand for high-purity intermediates like CAS No. 2138817-12-4 has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Scientists are exploring its potential in designing enzyme inhibitors and receptor modulators, which are critical in treating diseases such as cancer and metabolic disorders. The compound’s E-configuration (trans double bond) also contributes to its bioactivity, a feature often sought after in structure-activity relationship (SAR) studies.
Another area of interest is the compound’s role in agrochemical innovation. With the global push toward sustainable farming, researchers are investigating tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate as a precursor for biodegradable pesticides and plant growth regulators. Its molecular framework allows for modifications that can enhance environmental compatibility while maintaining efficacy—a balance highly valued in modern crop protection strategies.
From a technical standpoint, the synthesis of tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate involves multi-step organic reactions, including esterification and Wittig olefination. These processes require precise control of reaction conditions to ensure high yield and purity, topics frequently searched by chemists in process optimization forums. The compound’s CAS No. 2138817-12-4 is often referenced in patents and academic papers, highlighting its industrial relevance.
In conclusion, tert-butyl (2E)-3-4-(carbamoylmethoxy)phenylprop-2-enoate represents a promising candidate for diverse applications, from pharmaceutical development to sustainable agriculture. Its structural features and reactivity profile make it a subject of ongoing research, particularly in fields prioritizing molecular design and eco-friendly solutions. As scientific inquiries into this compound expand, its commercial and academic significance is expected to grow exponentially.
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